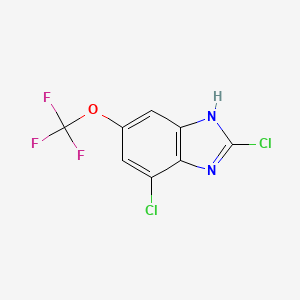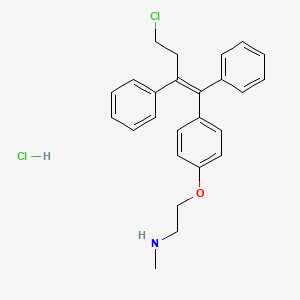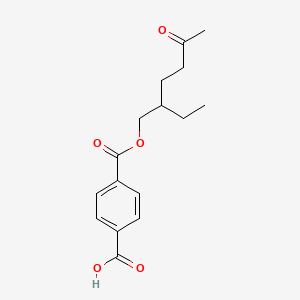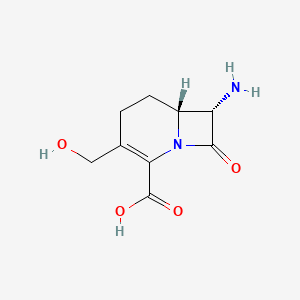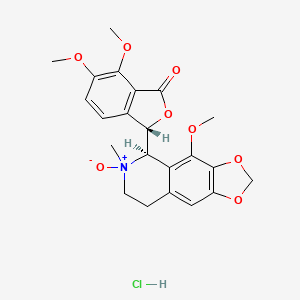
rac-1,2-Distearoyl-3-chloropropanediol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a synthetic lipid molecule that incorporates carbon-13 isotopes. This compound is a derivative of stearic acid, a saturated fatty acid, and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule. Common reagents used in this synthesis include stearic acid, 3-chloropropane-1,2-diol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
rac-1,2-Distearoyl-3-chloropropanediol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropane moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Stearic acid derivatives.
Reduction: Hydroxylated stearic acid derivatives.
Substitution: Various substituted stearic acid derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is utilized in several scientific research fields:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics and metabolomics studies to trace lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol-13C3 involves its incorporation into lipid bilayers and interaction with cellular membranes. The carbon-13 isotopes allow for detailed tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound’s molecular targets include lipid transport proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-Distearoyl-3-chloropropanediol-d5: A deuterium-labeled analog used for similar research purposes.
rac-1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of stearic acid, used in studies of unsaturated lipids.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid, used in studies of shorter-chain saturated lipids.
Uniqueness
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is unique due to its incorporation of carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and specificity in analytical applications compared to non-labeled or deuterium-labeled analogs.
Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
646.4 g/mol |
IUPAC Name |
(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1 |
InChI Key |
YLTQZUQMHKFAHD-KYIAIXROSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)


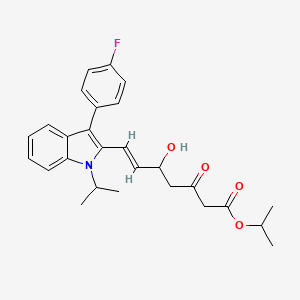
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
